molecular formula C14H21NO2 B15260683 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol

Cat. No.: B15260683
M. Wt: 235.32 g/mol
InChI Key: ZODLFVWPGXHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol (CAS: 2060046-83-3) is a phenolic compound with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure comprises a phenol ring substituted with an ethyl group bearing an amino moiety and a cyclopentyl ring functionalized with a hydroxymethyl group.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol

InChI

InChI=1S/C14H21NO2/c15-9-12(11-5-1-2-6-13(11)17)14(10-16)7-3-4-8-14/h1-2,5-6,12,16-17H,3-4,7-10,15H2

InChI Key

ZODLFVWPGXHLDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the amino and hydroxymethyl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride (CAS: 130198-05-9)
  • Molecular Formula: C₁₅H₂₃NO₂·HCl
  • Molecular Weight : 285.81 g/mol
  • Key Differences: Replaces the hydroxymethylcyclopentyl group with a cyclohexanol ring. Substitutes the phenol group with a 4-methoxyphenyl moiety. Exists as a hydrochloride salt, enhancing solubility in polar solvents.
  • The cyclohexanol ring introduces steric bulk, which may affect receptor binding kinetics .
4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol (Impurity B)
  • Source : Desvenlafaxine succinate impurity .
  • Key Differences :
    • Contains a hydroxycyclohexyl group instead of hydroxymethylcyclopentyl.
    • The hydroxyl group is directly attached to the cyclohexane ring, eliminating the hydroxymethyl spacer.
  • Implications: The absence of a hydroxymethyl group may reduce hydrogen-bonding capacity, impacting solubility and metabolic stability. Similarities in the amino-phenolic backbone suggest shared pharmacological targets, such as serotonin-norepinephrine reuptake inhibition .
N,N,O-Tridesmethylvenlafaxine (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol)
  • Molecular Formula: C₁₄H₂₁NO₂ (same as target compound) .
  • Key Differences: Replaces the hydroxymethylcyclopentyl group with a cyclohexanol ring.
  • Shared phenolic and amino groups suggest overlapping metabolic pathways, though the altered ring structure may influence excretion rates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound 235.32 Phenol, amino, hydroxymethylcyclopentyl Moderate polarity; likely soluble in DMSO, ethanol
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl 285.81 Methoxyphenyl, cyclohexanol, HCl salt High solubility in water due to salt form
Impurity B ~235 (estimated) Phenol, amino, hydroxycyclohexyl Lower solubility than target due to lack of hydroxymethyl
N,N,O-Tridesmethylvenlafaxine 235.32 Phenol, amino, cyclohexanol Similar to target but reduced solubility due to cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.